2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride
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Overview
Description
2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with specific functional groups attached. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors to form the benzopyran core.
Introduction of Functional Groups: The dimethylamino and methoxy groups are introduced through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy
- **2H
Properties
CAS No. |
148711-84-6 |
---|---|
Molecular Formula |
C15H20ClNO4 |
Molecular Weight |
313.77 g/mol |
IUPAC Name |
8-[3-(dimethylamino)propoxy]-7-methoxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H19NO4.ClH/c1-16(2)9-4-10-19-15-12(18-3)7-5-11-6-8-13(17)20-14(11)15;/h5-8H,4,9-10H2,1-3H3;1H |
InChI Key |
QLOIPKFXNHAZJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC2=C1OC(=O)C=C2)OC.Cl |
Origin of Product |
United States |
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